5-Tert-butyl-1,3-oxazole-2-thiol
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Overview
Description
5-Tert-butyl-1,3-oxazole-2-thiol is a chemical compound with the molecular formula C7H11NOS and a molecular weight of 157.24 . It is also known as 5-tert-butyl-1,3-oxazol-2-yl hydrosulfide .
Synthesis Analysis
The synthesis of 5-Tert-butyl-1,3-oxazole-2-thiol and its derivatives involves several steps. The Van Leusen Oxazole Synthesis is a common method used for the synthesis of 1,3-oxazoles . This method involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes to give 5-aryloxazoles . Other methods include the use of arylacetylenes and α-amino acids in the presence of Cu(NO3)2•3H2O and iodine .Molecular Structure Analysis
The InChI code for 5-Tert-butyl-1,3-oxazole-2-thiol is 1S/C7H11NOS/c1-7(2,3)5-4-8-6(10)9-5/h4H,1-3H3,(H,8,10) . This indicates that the molecule consists of a five-membered oxazole ring with a tert-butyl group and a thiol group attached.Scientific Research Applications
- Oxazole derivatives, including 5-Tert-butyl-1,3-oxazole-2-thiol, exhibit antimicrobial activity against various pathogens. Researchers have synthesized and evaluated these compounds for their effectiveness against bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans, A. niger) .
- Novel N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines, which incorporate the oxazole moiety, have been synthesized and evaluated for antitumor effects against cancer cell lines such as HeLa, A549, and MCF-7 .
- Eosin Y, a photocatalyst, has been employed to prepare benzoxazole derivatives. The reaction involves 2-aminophenol and aldehyde in the presence of K2CO3 and TBHP as an oxidant, exposed to radiation under argon with a blue LED .
- Oxazole derivatives have demonstrated anti-inflammatory activity. Researchers continue to explore their potential as anti-inflammatory agents for various conditions .
- Some oxazole derivatives, including 5-Tert-butyl-1,3-oxazole-2-thiol, exhibit antioxidant properties. These compounds may play a role in protecting cells from oxidative stress .
Antimicrobial Properties
Antitumor Activity
TBHP-Mediated Domino Process
Photocatalytic Synthesis of Benzoxazoles
Anti-Inflammatory Potential
Antioxidant Effects
Safety and Hazards
Future Directions
The future directions for research on 5-Tert-butyl-1,3-oxazole-2-thiol and its derivatives could involve further exploration of their synthesis, chemical reactions, and biological activities. Given the wide range of biological activities exhibited by oxazole derivatives, there is potential for the development of new pharmaceuticals based on these compounds .
properties
IUPAC Name |
5-tert-butyl-3H-1,3-oxazole-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS/c1-7(2,3)5-4-8-6(10)9-5/h4H,1-3H3,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEGODRUHBMZLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CNC(=S)O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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